4-(4-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-3-NITROPHENYL)-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE
Overview
Description
4-(4-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-3-NITROPHENYL)-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE is a complex organic compound with a unique structure that includes a nitrophenyl group, a dimethylaminoethyl group, and a dihydrophthalazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-3-NITROPHENYL)-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE typically involves multiple steps, starting with the preparation of the nitrophenyl intermediate. This intermediate is then subjected to a series of reactions, including nitration, reduction, and amination, to introduce the dimethylaminoethyl group. The final step involves the cyclization of the intermediate to form the dihydrophthalazinone core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, process optimization may involve scaling up the reactions and implementing continuous flow techniques to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-3-NITROPHENYL)-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The dimethylaminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitroso or nitro derivatives, while reduction can yield amino derivatives.
Scientific Research Applications
4-(4-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-3-NITROPHENYL)-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a probe for studying biological processes involving nitrophenyl and dimethylaminoethyl groups.
Medicine: The compound could be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 4-(4-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-3-NITROPHENYL)-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE involves its interaction with molecular targets and pathways. The nitrophenyl group can participate in redox reactions, while the dimethylaminoethyl group can interact with biological macromolecules through hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-3-NITROPHENYL)-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE: This compound is unique due to its specific combination of functional groups and structural features.
This compound: Similar compounds may include those with variations in the substituents on the nitrophenyl or dihydrophthalazinone core.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[4-[2-(dimethylamino)ethylamino]-3-nitrophenyl]-2-methylphthalazin-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c1-22(2)11-10-20-16-9-8-13(12-17(16)24(26)27)18-14-6-4-5-7-15(14)19(25)23(3)21-18/h4-9,12,20H,10-11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSCHHXSBYZRON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC(=C(C=C3)NCCN(C)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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